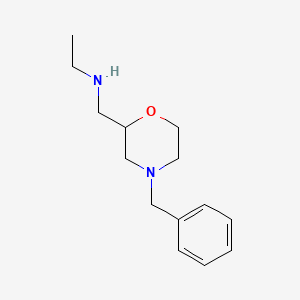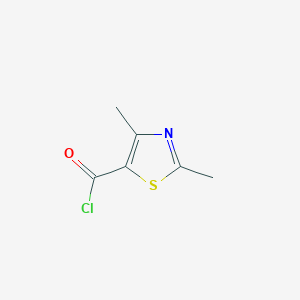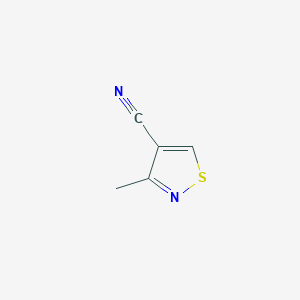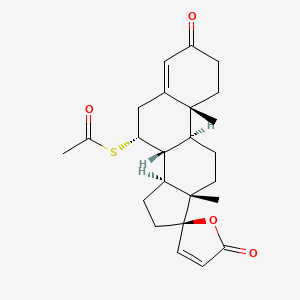
N-(3,3-Dimethylbutyl)-L-α-Aspartyl-L-Phenylalanin
Übersicht
Beschreibung
“N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine” is also known as Neotame . It is a dipeptide composed of N-(3,3-dimethylbutyl)-L-aspartic acid and methyl L-phenylalanate units joined by a peptide linkage . It is used as an environmental contaminant, a xenobiotic, and a sweetening agent .
Synthesis Analysis
The synthesis of Neotame involves the acid-catalyzed alkylation of isobutene with ethylene to give the sulfate ester, which is readily hydrolyzed to the alcohol in isolated yields in the 70–75% range . The most efficient method for the conversion to the aldehyde was found to be a vapor phase dehydrogenation over a copper catalyst . Another method involves the hydrogenation of L-alpha-aspartyl-L-phenylalanine 1-methyl ester and 3,3-dimethylbutyraldehyde produced in situ by the hydrolysis or cleavage of a 3,3-dimethylbutyraldehyde precursor .Molecular Structure Analysis
The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate . Its crystal structure was determined by single crystal X-ray diffractometry . The crystal is orthorhombic with space group P212_121 with Z=4 and one molecule per asymmetric unit .Chemical Reactions Analysis
The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition .Physical And Chemical Properties Analysis
The hydrolysis product of Neotame, N-(3,3-dimethylbutyl)-l-α-aspartyl-l-phenylalanine (DMBAP), was crystallized from water as an anhydrate with a melting point at 197°C with decomposition . The cell constants are a=5.520 (2) Å, b=10.608 (5) Å and c= 31.92 (2) Å .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von N-(3,3-Dimethylbutyl)-L-α-Aspartyl-L-Phenylalanin
This compound, auch bekannt unter seinem eindeutigen Kennzeichen UNII-K3TTN372MU, ist eine Verbindung mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen:
Lebensmittelindustrie: Süßstoffverbesserung: Diese Verbindung ist ein Hydrolyseprodukt von Neotam, einem künstlichen Süßstoff, der etwa 70-mal süßer als Aspartam ist . Seine Stabilität und intensive Süße machen es zu einem idealen Kandidaten für den Einsatz in der Lebensmittelverarbeitung bei hohen Temperaturen und in Produkten, die Carbonylgruppen enthalten, die mit anderen Süßstoffen wie Aspartam reagieren können .
Pharmazeutische Forschung: Kristallographie: Die Kristallstruktur dieser Verbindung wurde mittels Einkristall-Röntgendiffraktometrie bestimmt. Diese Informationen sind wertvoll für die pharmazeutische Forschung, insbesondere bei der Entwicklung und Entwicklung neuer Medikamente und Süßungsmittel .
Chemische Synthese: Zwischenverbindung: Bei der Synthese von Neotam dient diese Verbindung als wichtiges Zwischenprodukt. Das Verfahren umfasst die reduktive Alkylierung von Aspartam mit 3,3-Dimethylbutanal, was seine Rolle bei der Herstellung von verbesserten Süßungsmitteln hervorhebt .
Ernährungswissenschaft: Stabilität und Haltbarkeit: Aufgrund seiner im Vergleich zu Aspartam erhöhten Stabilität kann diese Verbindung bei höheren Temperaturen verwendet werden und hat eine längere Haltbarkeit unter trockenen Bedingungen. Dies macht es in der Ernährungswissenschaft zu einem interessanten Thema für die Entwicklung stabiler Lebensmittelzusatzstoffe .
Analytische Chemie: Schmelzpunktbestimmung: Der Schmelzpunkt dieser Verbindung wurde bei 197 °C unter Zersetzung gemessen, was eine wichtige physikalische Eigenschaft ist, die in der analytischen Chemie zur Identifizierung und Charakterisierung von Substanzen verwendet wird .
Materialwissenschaften: Festkörpercharakterisierung: Festkörper-Kernresonanzspektroskopie (NMR) wurde zur Charakterisierung dieser Verbindung verwendet. Solche Studien sind in der Materialwissenschaft unerlässlich, um die molekulare Struktur und die Eigenschaften neuer Materialien zu verstehen .
Geschmacksverstärkung: Intensiver Süßstoff: Als intensiver Süßstoff wird diese Verbindung verwendet, um den Geschmack von Lebensmitteln zu verbessern. Seine Fähigkeit, hohen Temperaturen zu widerstehen, ohne sich zu zersetzen, macht es für Backwaren und andere verarbeitete Lebensmittel geeignet .
Lebensmittelsicherheit: Kompatibilität mit Inhaltsstoffen: Die Kompatibilität dieser Verbindung mit verschiedenen Lebensmittelzutaten ist entscheidend für die Lebensmittelsicherheit. Seine strukturelle Stabilität verhindert unerwünschte Reaktionen mit anderen Komponenten, wodurch die Sicherheit von Lebensmitteln gewährleistet wird .
Wirkmechanismus
Safety and Hazards
Although artificial sweeteners are widely used in the food industry, their effects on human health remain a controversy . It is known that the gut microbiota plays a key role in human metabolism and recent studies indicated that some artificial sweeteners such as saccharin could perturb gut microbiome and further affect host health, such as inducing glucose intolerance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHAZJVJJCTGLB-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022046 | |
| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190910-14-6 | |
| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)







![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)
![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)


